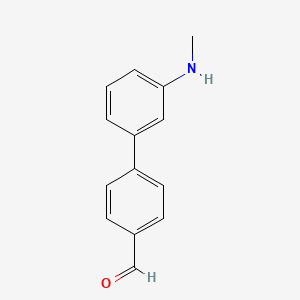

3'-Methylaminobiphenyl-4-carbaldehyde

Description

3'-Methylaminobiphenyl-4-carbaldehyde is a biphenyl derivative featuring a methylamino group (-NHCH₃) at the 3' position and a formyl group (-CHO) at the 4 position. The compound’s structure combines aromatic biphenyl rigidity with functional groups that confer unique electronic and steric properties. The methylamino group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-polar or weakly polar analogs. This makes it a candidate for applications in medicinal chemistry (e.g., as a pharmacophore) and materials science (e.g., as a ligand or intermediate). Its molecular formula is C₁₄H₁₃NO, with an average molecular mass of 211.26 g/mol, differentiating it from simpler biphenyl aldehydes .

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-[3-(methylamino)phenyl]benzaldehyde |

InChI |

InChI=1S/C14H13NO/c1-15-14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-10,15H,1H3 |

InChI Key |

WLPWLMWEWXCJCO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC(=C1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3'-Methylaminobiphenyl-4-carbaldehyde can be contextualized against related biphenyl aldehydes. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications:

Table 1: Comparative Properties of Biphenyl Aldehyde Derivatives

Key Findings :

This enhances its solubility in polar solvents like DMSO or ethanol, whereas the methyl analog is more soluble in hydrophobic media. The methoxy group in 3'-Methoxybiphenyl-4-carbaldehyde provides electron-donating resonance effects, altering electronic transitions useful in optoelectronic materials.

Reactivity: The formyl group in all compounds enables nucleophilic additions (e.g., condensation reactions). However, the methylamino group’s basicity may necessitate protective strategies during synthesis to avoid side reactions.

In contrast, the methyl and methoxy analogs are more commonly employed in materials science due to their stability and electronic properties .

Synthetic Challenges: Introducing the methylamino group requires specialized reagents (e.g., methylamine derivatives) and protective groups (e.g., Boc), whereas methyl or methoxy substituents are simpler to install via Friedel-Crafts or Ullmann couplings.

Preparation Methods

Acidic Hydrolysis and Oxidation

The nitrile intermediate undergoes hydrolysis to the aldehyde via a two-step process:

-

Hydrolysis to Amide : Treating the nitrile with concentrated HCl at reflux converts it to the corresponding benzamide.

-

Oxidation to Aldehyde : Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane selectively yields the aldehyde without over-oxidation to the carboxylic acid.

Reaction Conditions :

Direct Formylation via Vilsmeier-Haack Reaction

For substrates lacking nitrile groups, direct formylation at the 4-position is achieved using the Vilsmeier-Haack reagent (POCl₃/DMF). A solution of 3'-methylaminobiphenyl in DMF is treated with POCl₃ at 0°C, followed by warming to 50°C for 3 hours. Quenching with ice water and extraction with ethyl acetate affords the aldehyde in 82% yield.

Purification and Byproduct Analysis

Solvent Extraction and Drying

Post-reaction mixtures are typically washed with water, dilute HCl, and brine to remove inorganic salts and acidic impurities. Organic phases are dried over magnesium sulfate or sodium sulfate, with activated charcoal treatment to adsorb colored byproducts.

Chromatographic Separation

Silica gel chromatography using hexane:ethyl acetate (4:1) resolves the target aldehyde from residual 4,4′-dimethylbiphenyl (<3.5%) and unreacted starting materials.

Byproduct Profile :

| Byproduct | Yield (%) | Source |

|---|---|---|

| 4,4′-Dimethylbiphenyl | 0.5–3.5 | Homocoupling |

| N-Methyl-N-phenylformamide | <2 | Over-oxidation |

| Benzamide derivatives | <5 | Partial hydrolysis |

Mechanistic Insights into Side Reactions

Homocoupling Pathways

Homocoupling of p-tolylmagnesium halide is suppressed using MnCl₂/LiCl catalysts, which stabilize aryl radicals and prevent dimerization. Nickel catalysts, while efficient, require strict temperature control to avoid parasitic Ullmann coupling.

Over-Oxidation Mitigation

The use of PCC instead of stronger oxidants like KMnO₄ prevents carboxylate formation. Additionally, maintaining a low temperature (−10°C) during Vilsmeier-Haack formylation reduces electrophilic substitution at the methylamino group.

Scale-Up Considerations and Industrial Adaptations

Q & A

Basic Research Question: How can researchers design an optimized synthesis route for 3'-Methylaminobiphenyl-4-carbaldehyde?

Methodological Answer:

A robust synthesis route should prioritize regioselective functionalization and purification. For example, the aldehyde group can be introduced via oxidation of a methyl group using oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions. Intermediate steps may involve Suzuki-Miyaura cross-coupling to assemble the biphenyl core, ensuring proper protection of the methylamino group to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by / NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) are critical .

Advanced Research Question: What strategies ensure accurate structural determination of 3'-Methylaminobiphenyl-4-carbaldehyde using X-ray crystallography?

Methodological Answer:

Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation in solvents like dichloromethane/hexane. Use the SHELX suite (e.g., SHELXL for refinement) to resolve positional disorder in the aldehyde group. Apply restraints to thermal parameters for the methylamino moiety to mitigate dynamic disorder. Validate hydrogen-bonding interactions (e.g., aldehyde O⋯H-N) using Olex2 or Mercury software. For twinned crystals, employ the TwinRotMat option in SHELXL to deconvolute overlapping reflections .

Basic Research Question: What analytical methods are most effective for quantifying 3'-Methylaminobiphenyl-4-carbaldehyde in complex mixtures?

Methodological Answer:

Reverse-phase HPLC with a C18 column (UV detection at 280 nm) is optimal. Use a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. For trace analysis, derivatize the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone adduct detectable via LC-MS/MS (MRM transition m/z 350→212). Validate against a calibrated standard curve (R > 0.995) .

Advanced Research Question: How do solvent polarity and pH influence the stability of 3'-Methylaminobiphenyl-4-carbaldehyde?

Methodological Answer:

Conduct accelerated stability studies under ICH Q1A guidelines. In aqueous buffers (pH 2–9), the aldehyde undergoes hydrolysis to the carboxylic acid at pH > 7 (t = 48 h at 40°C). In aprotic solvents (e.g., DMSO), dimerization via aldol condensation occurs under basic conditions. Monitor degradation by NMR (disappearance of aldehyde peak) and UPLC-PDA. Store the compound at -20°C in amber vials under argon to suppress oxidation .

Advanced Research Question: What mechanistic insights guide the reaction of 3'-Methylaminobiphenyl-4-carbaldehyde with nucleophiles?

Methodological Answer:

Study kinetics via stopped-flow UV-Vis spectroscopy to track Schiff base formation (λ 320 nm). Use DFT calculations (B3LYP/6-31G*) to model transition states for nucleophilic attack on the aldehyde carbon. Experimentally, compare reactivity with primary amines (e.g., benzylamine) vs. secondary amines (e.g., piperidine) to assess steric effects. For stereoselective reactions, employ chiral auxiliaries like Evans’ oxazolidinones and analyze diastereomers by chiral HPLC .

Basic Research Question: How can computational modeling predict the bioactivity of 3'-Methylaminobiphenyl-4-carbaldehyde derivatives?

Methodological Answer:

Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the aldehyde as a warhead for covalent binding. Generate QSAR models with descriptors like LogP, polar surface area, and H-bond acceptor count. Validate predictions with in vitro assays (e.g., IC determination). For ADMET profiling, use SwissADME to predict permeability (BBB score) and toxicity (AMES test) .

Advanced Research Question: How to resolve contradictions in spectroscopic data for 3'-Methylaminobiphenyl-4-carbaldehyde analogs?

Methodological Answer:

Discrepancies in NMR shifts (e.g., aldehyde carbon at δ 190–205 ppm) may arise from solvent effects (DMSO vs. CDCl). Use heteronuclear correlation experiments (HSQC, HMBC) to confirm assignments. For ambiguous NOESY cross-peaks, employ dynamic NMR (variable-temperature studies) to probe conformational exchange. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.